molecular formula C9H13ClN2O2S B1394596 N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride CAS No. 1263386-37-3

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride

Cat. No.: B1394596
CAS No.: 1263386-37-3
M. Wt: 248.73 g/mol
InChI Key: BVMPZZYIMDFYKZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride: is a chemical compound belonging to the class of indole derivatives3-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE - DrugBank Online. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride typically involves the following steps:

  • Formation of 2,3-dihydro-1H-indole: This can be achieved through the reduction of indole using suitable reducing agents such as lithium aluminum hydride (LiAlH4).

  • Introduction of the Methanesulfonamide Group: The indole derivative is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonamide group.

  • Formation of Hydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-5,6-quinone derivatives.

  • Reduction: The compound can be reduced to form simpler indole derivatives.

  • Substitution Reactions: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution Reactions: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Indole-5,6-quinone derivatives.

  • Reduction Products: Simpler indole derivatives.

  • Substitution Products: Various substituted methanesulfonamides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H13_{13}ClN2_2O2_2S
  • Molecular Weight : Approximately 248.73 g/mol
  • CAS Number : 1342282-73-8

The compound features a 2,3-dihydro-1H-indole moiety linked to a methanesulfonamide group, which is crucial for its biological interactions and pharmacological properties .

Pharmaceutical Research Applications

  • Antimicrobial Activity :
    • Preliminary studies indicate that N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride may exhibit antibacterial properties against various pathogens, including Gram-positive bacteria. It has shown potential as a lead compound for developing new antibiotics to combat antibiotic-resistant strains .
    • The compound's mechanism may involve interactions with bacterial enzymes or receptors, which warrants further investigation into its efficacy against specific bacterial infections.
  • Cancer Treatment :
    • Research suggests that this compound may play a role in cancer therapy by targeting specific pathways involved in cell proliferation and inflammation. Its structural modifications could enhance its effectiveness against cancer cells .
    • Case studies have indicated that derivatives of indole compounds often demonstrate activity against various cancer cell lines, highlighting the potential of this sulfonamide derivative in oncological research .
  • Biochemical Studies :
    • This compound is being explored for its binding affinity to specific biological targets, which could elucidate its mechanism of action in biochemical pathways related to inflammation and cell growth .
    • Interaction studies are essential for understanding how this compound can be optimized for therapeutic use.

Case Studies and Research Findings

Research has shown that derivatives of indole compounds often exhibit significant biological activity. For example:

  • A study on indolylquinazolinone derivatives demonstrated potent antibacterial effects against Staphylococcus species and promising anti-tubercular activity against Mycobacterium tuberculosis. These findings underscore the potential of indole-based compounds in treating infectious diseases .

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Indole-3-carboxamide

  • Indole-3-acetic acid

  • N-(2,3-dihydro-1H-indol-5-yl)methanesulfonamide hydrochloride

Uniqueness: N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity compared to other indole derivatives.

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Biological Activity

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride is a sulfonamide derivative characterized by its unique structural features, which include a 2,3-dihydro-1H-indole moiety linked to a methanesulfonamide group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C9H13ClN2O2S
  • Molecular Weight : Approximately 248.73 g/mol
  • CAS Number : 1342282-73-8

The compound's structure allows for various chemical behaviors, including nucleophilic substitutions and the formation of sulfonamide bonds. The indole structure can participate in electrophilic aromatic substitution reactions due to its electron-rich nature, which enhances its reactivity in biological systems.

Research indicates that the biological activity of this compound may be influenced by its structural modifications and substituents on the indole ring. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways and cell proliferation. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. A study evaluating various indole compounds found that those similar to this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 3.90 μg/mL against MRSA strains .

Research Findings

A summary of relevant studies on similar compounds provides insights into the biological activity of this compound:

Compound Biological Activity MIC (μg/mL) Notes
Indole Derivative AAntimicrobial3.90Effective against MRSA
Indole Derivative BAnti-inflammatory<10Low cytotoxicity
Indole Derivative CNeuroprotective5.00Promising for neurodegenerative diseases

Case Studies

  • Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their antibacterial properties. Among them, one derivative exhibited an MIC of 3.90 μg/mL against S. aureus, indicating strong antibacterial activity .
  • Neuroprotective Activity : Another study focused on 2,3-dihydroindoles demonstrated their potential as neuroprotective agents due to their antioxidant properties, suggesting that structural modifications could enhance these effects further .

Properties

IUPAC Name

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-14(12,13)11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10-11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMPZZYIMDFYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCN2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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